molecular formula C14H16N3O3PS B2928583 N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline CAS No. 326184-11-6

N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline

Cat. No. B2928583
CAS RN: 326184-11-6
M. Wt: 337.33
InChI Key: LHPVJFKFEOASAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine” is a unique chemical provided to early discovery researchers . It has the empirical formula C8H12N2S and a molecular weight of 168.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H2,1H3,(H,9,10) . This indicates that the compound has a benzothiazol ring structure with a methyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Chemical Reactions and Derivatives

N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline, due to its complex structure, may participate in various chemical reactions, forming derivatives and complexes useful in different scientific studies. For example, compounds similar in structure, such as N-methyl benzothiazolone hydrazone, react with various carbonyl compounds to form azine and "osazine" derivatives, which can be used in spectrophotometric assays for identifying aldehydes, ketones, and other related compounds (Paz et al., 1965). Such reactions highlight the potential use of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline in analytical chemistry for detecting and quantifying various organic molecules.

Synthesis and Characterization

The synthesis and characterization of derivatives from similar compounds offer insights into the possible applications of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline. For instance, the synthesis of benzimidazoles containing piperazine or morpholine skeletons starting from related nitroaniline compounds has been explored, with these derivatives showing potential as glucosidase inhibitors and antioxidants (Özil et al., 2018). This suggests that derivatives of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline might be synthesized and studied for similar biological activities.

Biological and Medical Applications

While direct studies on N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline were not found, research on structurally related compounds indicates potential biological and medical applications. For example, compounds with the benzothiazolone moiety have been investigated for their ability to interact with biological targets and inhibit specific enzymes, suggesting possible therapeutic applications (Khan et al., 2013). Further research could explore the biological interactions of N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline and its derivatives, potentially leading to new therapeutic agents.

properties

IUPAC Name

N-[methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)phosphoryl]-3-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N3O3PS/c1-21(20,14-15-12-7-2-3-8-13(12)22-14)16-10-5-4-6-11(9-10)17(18)19/h4-6,9H,2-3,7-8H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPVJFKFEOASAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=NC2=C(S1)CCCC2)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N3O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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